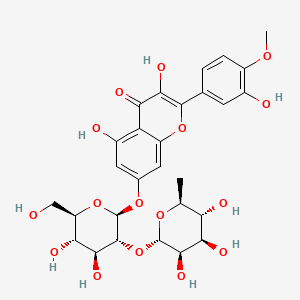
9-(1-(tert-Butyldimethylsilyl)-2-phenylethyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[1-(t-Butyldimethylsilyl)-2-phenylethyl]-9H-carbazole: is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the t-butyldimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1-(t-Butyldimethylsilyl)-2-phenylethyl]-9H-carbazole typically involves the protection of hydroxyl groups using t-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or N-methylimidazole, and a solvent like dimethylformamide. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations. The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of deprotected carbazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex carbazole derivatives, which are valuable in organic electronics and materials science.
Biology: In biological research, carbazole derivatives have shown potential as antimicrobial and anticancer agents. The presence of the t-butyldimethylsilyl group can enhance the bioavailability and stability of these compounds.
Medicine: Carbazole derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent thermal and chemical stability .
Mécanisme D'action
The mechanism of action of 9-[1-(t-Butyldimethylsilyl)-2-phenylethyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The t-butyldimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The carbazole core can interact with biological targets, such as enzymes and receptors, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
- 9-Phenyl-9H-carbazole
- 9-(2-Phenylethyl)-9H-carbazole
- 9-(t-Butyldimethylsilyl)-9H-carbazole
Uniqueness: The presence of both the t-butyldimethylsilyl group and the phenylethyl group in 9-[1-(t-Butyldimethylsilyl)-2-phenylethyl]-9H-carbazole makes it uniqueThe t-butyldimethylsilyl group provides protection during synthetic processes, while the phenylethyl group contributes to the compound’s overall reactivity and functionality .
Propriétés
Formule moléculaire |
C26H31NSi |
|---|---|
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
tert-butyl-(1-carbazol-9-yl-2-phenylethyl)-dimethylsilane |
InChI |
InChI=1S/C26H31NSi/c1-26(2,3)28(4,5)25(19-20-13-7-6-8-14-20)27-23-17-11-9-15-21(23)22-16-10-12-18-24(22)27/h6-18,25H,19H2,1-5H3 |
Clé InChI |
VWIGFPZVNDFLGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C(CC1=CC=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)



![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)




![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)


